Bienvenue dans la boutique en ligne BenchChem!

2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide

Physicochemical profiling Drug-likeness optimization ADME prediction

2-[2-(4-Methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide (molecular formula C19H19N3O2S, MW 353.4 g/mol) is a synthetic small-molecule thiazole acetamide derivative featuring a 4-oxo-1,3-thiazole (thiazolone) core that exists in imino-thiazolidinone tautomeric equilibrium. The compound is characterized by symmetrical para-tolyl (4-methylphenyl) substitution at both the 2-anilino and N-acetamide termini, yielding a unique twin-p-tolyl architecture distinct from the asymmetric substitution patterns common in the broader aminothiazole acetamide class.

Molecular Formula C19H19N3O2S
Molecular Weight 353.4 g/mol
Cat. No. B15029645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide
Molecular FormulaC19H19N3O2S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)C)S2
InChIInChI=1S/C19H19N3O2S/c1-12-3-7-14(8-4-12)20-17(23)11-16-18(24)22-19(25-16)21-15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22,24)
InChIKeyDWTWJGGZXYBGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide: Structural Identity and Procurement-Grade Characterization


2-[2-(4-Methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide (molecular formula C19H19N3O2S, MW 353.4 g/mol) is a synthetic small-molecule thiazole acetamide derivative featuring a 4-oxo-1,3-thiazole (thiazolone) core that exists in imino-thiazolidinone tautomeric equilibrium . The compound is characterized by symmetrical para-tolyl (4-methylphenyl) substitution at both the 2-anilino and N-acetamide termini, yielding a unique twin-p-tolyl architecture distinct from the asymmetric substitution patterns common in the broader aminothiazole acetamide class [1]. Commercially supplied at ≥95% purity for research use (in vitro studies only), this compound serves as a probe molecule for kinase inhibition profiling, anti-angiogenic target validation, and structure-activity relationship (SAR) expansion of thiazole-based inhibitor chemotypes [2].

Why 2-[2-(4-Methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide Cannot Be Treated as Interchangeable with In-Class Thiazole Acetamide Analogs


Within the aminothiazole acetamide chemotype, modest alterations to the N-aryl acetamide terminus or the thiazole 2-anilino substituent produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and target engagement profiles that preclude generic substitution . The symmetrical bis-(4-methylphenyl) architecture of the target compound yields a balanced LogP of ~2.7 with exactly two hydrogen-bond donors and four acceptors — a physicochemical signature that differs markedly from the 3-chloro-4-methylphenyl analog (LogP ~3.5–4.0, increased steric bulk) or the 2,4-dimethylphenyl variant (LogP ~3.6–4.0, TPSA ~79–100 Ų) [1]. In kinase-targeted screening cascades, these property differences translate into divergent cellular permeability, off-rate kinetics, and selectivity window widths that cannot be assumed equivalent merely because compounds share a thiazole-acetamide scaffold [2]. Furthermore, the thiazolone-imine tautomerism intrinsic to the 4-oxo-thiazole core is exquisitely sensitive to the electronic character of the 2-anilino substituent, meaning that replacement of the 4-methylanilino group with a 2-amino or unsubstituted anilino moiety fundamentally alters the equilibrium position and, consequently, the pharmacophoric presentation to biological targets .

Quantitative Differentiation Evidence for 2-[2-(4-Methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide Versus Closest Structural Analogs


LogP Differentiation: Target Compound Exhibits Lower Lipophilicity Than the 3-Chloro-4-methylphenyl and 2,4-Dimethylphenyl Analogs, Predicting Superior Aqueous Solubility and Reduced Non-Specific Protein Binding

The target compound (C19H19N3O2S, MW 353.4, symmetrical bis-p-tolyl) exhibits a computed partition coefficient (XlogP) of approximately 2.7 with only 2 rotatable bonds, indicating a compact, moderately lipophilic scaffold [1]. In contrast, the closest commercially available analog N-(2,4-dimethylphenyl)-2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide (C20H21N3O2S, MW 367.5) displays a computed logP of 3.6 and an elevated topological polar surface area (TPSA) of 78.6–100.3 Ų [2]. The 3-chloro-4-methylphenyl analog (C19H18ClN3O2S, MW 387.9) is predicted to have an even higher logP (~3.5–4.0) due to the electron-withdrawing, lipophilicity-enhancing chloro substituent . This logP differential of approximately +0.9 to +1.3 log units for the comparator compounds relative to the target translates into a predicted ~8- to 20-fold higher octanol-water partition coefficient, which is associated with reduced aqueous solubility and increased non-specific plasma protein binding for the comparator analogs.

Physicochemical profiling Drug-likeness optimization ADME prediction

Symmetrical Bis-(4-Methylphenyl) Architecture Minimizes Conformational Complexity Relative to Asymmetrically Substituted Analogs, Facilitating Crystallization and Co-crystal Structure Determination

The target compound possesses identical 4-methylphenyl groups at both the thiazole 2-anilino position and the acetamide N-aryl terminus, creating a C2-symmetry-like molecular architecture that reduces the number of low-energy conformers compared to asymmetrically substituted analogs . Specifically, the N-(2,4-dimethylphenyl) analog introduces an ortho-methyl group that creates a steric clash with the acetamide carbonyl, increasing the rotational barrier around the N-aryl bond and generating atropisomer-like conformational heterogeneity . Similarly, the 3-chloro-4-methylphenyl analog introduces electronic asymmetry (Cl electronegativity) that biases the electron distribution across the acetamide moiety, complicating pharmacophore modeling . The target compound's structural symmetry, combined with its low rotatable bond count (RB = 2), yields a more conformationally restrained scaffold suited for soaking-based crystallography and co-crystal structure determination with kinase domains, where conformational homogeneity is a critical success factor.

Structural biology X-ray crystallography Fragment-based drug design

Class-Level Evidence: Thiazole Acetamide Derivatives Inhibit Kinase-Mediated Angiogenic Signaling (VEGF/KDR/FLT Axis) and Cholinesterases with Structure-Dependent Potency — Supporting the Target Compound's Utility as a Scaffold Probe

Although direct biological data for the target compound itself are not yet available in the peer-reviewed primary literature, extensive SAR evidence from the thiazole acetamide structural class establishes the scaffold's capacity for potent target engagement. Thiazole acetamide derivatives TA1 and TA2 demonstrated inhibition of VEGF secretion, HIF-1α expression, and binding to the KDR/FLT kinase domains of VEGFR in Ehrlich ascites carcinoma models [1]. In a parallel chemotype, thiazole acetamide derivatives achieved AChE inhibition with IC50 values as low as 3.14 ± 0.16 μM (compound 6d) and a BuChE selectivity index of 2.94 . The Src kinase inhibitory activity of N-benzyl thiazole acetamides reached GI50 values of 1.34–2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cellular models [2]. These class-level potencies establish a quantitative benchmark against which the target compound — with its distinctive symmetrical bis-p-tolyl pharmacophore — can be profiled to map the contribution of twin 4-methylphenyl substitution to target selectivity and potency.

Kinase inhibition Anti-angiogenesis Cholinesterase inhibition Cancer therapeutics

Commercial Availability and Purity Benchmarking: Target Compound Is Supplied at ≥95% Purity with Single-Batch Consistency Advantages Over Carboxylic Acid and 2-Amino Precursor Analogs

The target compound is commercially available at a standardized purity of ≥95% (HPLC) from multiple independent suppliers, enabling direct use in biochemical and cell-based assays without additional purification . In contrast, the closest precursor analog 2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetic acid (CAS 303120-90-3, MW 264.3) serves as a synthetic intermediate bearing a free carboxylic acid that requires amide coupling for diversification — introducing an additional synthetic step, yield loss, and purity risk for end users seeking the intact acetamide pharmacophore . The 2-amino analog (2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide) replaces the 4-methylanilino group with a primary amine, which alters hydrogen-bonding capacity (HBD increases from 2 to 3) and introduces a nucleophilic handle that may compromise compound stability under oxidative or electrophilic assay conditions . The target compound thus represents the most advanced, assay-ready starting point for SAR campaigns requiring the intact, fully elaborated thiazole acetamide scaffold.

Chemical procurement Assay-ready purity SAR expansion

Optimal Research Application Scenarios for 2-[2-(4-Methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling Panels: Benchmarking the Symmetrical Bis-p-Tolyl Pharmacophore Against Mono-Substituted Thiazole Acetamide Analogs

The target compound's balanced LogP (~2.7) and low rotatable bond count (RB = 2) make it the preferred starting point for kinase selectivity panels where minimizing non-specific hydrophobic interactions and ensuring reproducible IC50 determinations are critical [1]. Researchers should profile the target compound alongside the 2,4-dimethylphenyl analog (logP 3.6) and the 3-chloro-4-methylphenyl analog (predicted logP ~3.5–4.0) in a panel of 50–100 recombinant kinases at a fixed ATP concentration (Km) to quantify the impact of symmetrical versus asymmetrical aryl substitution on selectivity scores (S-score) and promiscuity indices [2]. The class-level precedent of thiazole acetamides inhibiting Src kinase (GI50 1.34–2.30 μM) and VEGFR-associated KDR/FLT kinase domains provides a rational starting point for panel composition [3].

Co-Crystallography and Structure-Based Drug Design: Exploiting Conformational Restraint for High-Resolution Kinase–Inhibitor Complex Determination

The target compound's C2-symmetry-like architecture, featuring identical 4-methylphenyl groups at both termini and only 2 rotatable bonds, is engineered for macromolecular crystallography applications requiring conformational homogeneity [1]. Soaking experiments with pre-formed kinase domain crystals (e.g., c-Src, VEGFR2/KDR, or CDK2) are predicted to yield well-defined electron density for the entire ligand due to the absence of ortho-substituent disorder and the reduced number of alternative binding poses relative to asymmetrically substituted analogs [2]. The resulting co-crystal structures can serve as templates for fragment growing and scaffold hopping exercises targeting the ATP-binding site or adjacent allosteric pockets.

Anti-Angiogenic Phenotypic Screening: Class-Level Validation of VEGF/HIF-1α Pathway Inhibition With a Differentiated Chemical Probe

Building on the demonstrated capacity of thiazole acetamide derivatives TA1 and TA2 to inhibit VEGF secretion and HIF-1α expression in Ehrlich ascites carcinoma models, the target compound should be deployed in HUVEC tube-formation assays, aortic ring sprouting assays, and VEGF-ELISA quantification under normoxic and hypoxic (1% O2) conditions [1]. The symmetrical bis-p-tolyl substitution pattern differentiates the target compound from TA1/TA2 and permits isolation of the contribution of twin para-methyl substitution to anti-angiogenic potency. Dose-response analysis (anticipated active range: 1–50 μM based on class precedent) should be benchmarked against sunitinib or sorafenib as positive controls [2].

ADME Lead-Optimization Starting Point: Lower logP Confers Favorable Solubility and Reduced Protein Binding for In Vivo Pharmacokinetic Studies

With a computed XlogP of approximately 2.7 — the lowest among its closest commercially available analogs — the target compound is the rational choice for initiating ADME lead-optimization programs where aqueous solubility and free fraction (fu) are primary optimization parameters [1]. Parallel artificial membrane permeability assays (PAMPA) and equilibrium dialysis-based plasma protein binding measurements (human, mouse, rat) should be conducted for the target compound and its 2,4-dimethylphenyl analog (logP 3.6) to experimentally validate the predicted solubility advantage. The lower logP also positions the target compound more favorably within the CNS MPO (Multiparameter Optimization) scoring framework if blood-brain barrier penetration is a desired or undesired feature of the program [2].

Quote Request

Request a Quote for 2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.